Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
Overview
Description
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(pyrimidin-2-yl)piperidin-3-amine . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate
Uniqueness
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in medicinal chemistry for the development of targeted therapies .
Properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGJSAKHPUNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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